
N1-Methyl-DG cep
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Methyl-deoxyguanosine (N1-Methyl-DG cep) is a methylated nucleoside base primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . This compound is particularly significant in understanding the effects of methylation on DNA structure and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1-Methyl-DG cep can be synthesized through the methylation of deoxyguanosine. The methylation process typically involves the use of SN2 alkylating reagents such as methyl methanesulfonate and dimethylsulfate, which react with the N1 position of adenine . The reaction conditions often require anhydrous solutions and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N1-Methyl-DG cep undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, affecting the compound’s stability and function.
Reduction: Reduction reactions can reverse the methylation, potentially restoring the original deoxyguanosine structure.
Substitution: Substitution reactions can replace the methyl group with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N1-methyl-guanine, while substitution reactions can yield various methylated derivatives .
Aplicaciones Científicas De Investigación
N1-Methyl-DG cep has a wide range of applications in scientific research:
Chemistry: Used to study the effects of methylation on nucleosides and nucleotides.
Biology: Helps in understanding DNA repair mechanisms and the role of methylation in gene expression.
Medicine: Investigated for its potential role in cancer research, particularly in understanding how methylation affects tumor suppressor genes.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
N1-Methyl-DG cep exerts its effects by altering the hydrogen bonding of adenine-thymine base pairs in DNA. The methylation at the N1 position disrupts the Watson-Crick base pairing, leading to Hoogsteen base pairing. This alteration affects DNA replication and repair processes. The enzyme AlkB repairs this compound lesions by direct reversal, making it a critical target in understanding DNA repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
N1-Methyladenine: Another methylated nucleoside used in DNA damage studies.
3-Methylcytosine: Studied for its role in DNA methylation and gene expression.
N1-Methylpseudouridine: Used in mRNA therapy and vaccine development.
Uniqueness
N1-Methyl-DG cep is unique due to its specific methylation at the N1 position of deoxyguanosine, which significantly alters DNA structure and function. This makes it particularly valuable in studying DNA repair mechanisms and the effects of methylation on genetic stability .
Propiedades
Fórmula molecular |
C44H55N8O7P |
|---|---|
Peso molecular |
838.9 g/mol |
Nombre IUPAC |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O7P/c1-30(2)52(31(3)4)60(57-25-13-24-45)59-37-26-39(51-29-46-40-41(51)48-43(47-28-49(5)6)50(7)42(40)53)58-38(37)27-56-44(32-14-11-10-12-15-32,33-16-20-35(54-8)21-17-33)34-18-22-36(55-9)23-19-34/h10-12,14-23,28-31,37-39H,13,25-27H2,1-9H3/b47-28+/t37-,38+,39+,60?/m0/s1 |
Clave InChI |
OOBQUSBPPMAQQI-MEFKARAVSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)/N=C/N(C)C |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


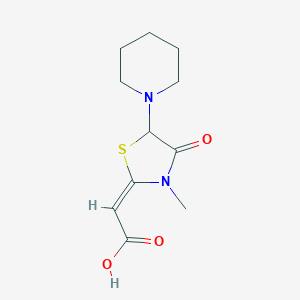

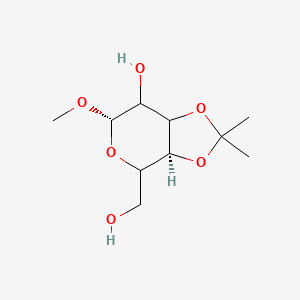

![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

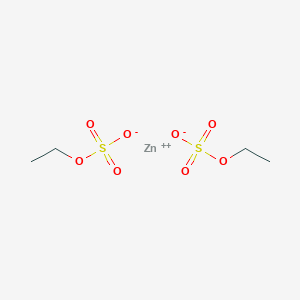
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
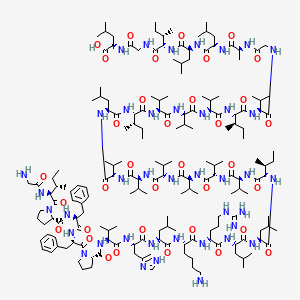
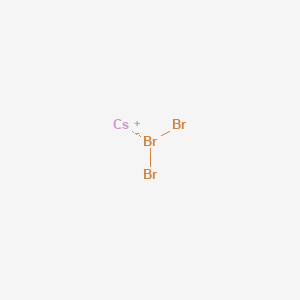
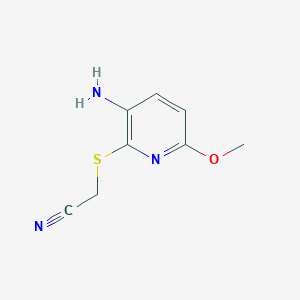

![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
